molecular formula C15H11Cl2FN4S B15099238 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15099238
M. Wt: 369.2 g/mol
InChI Key: KLTHADCSHWULDS-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dichlorophenylmethylthio Group: This step involves the reaction of the triazole intermediate with a dichlorophenylmethylthio reagent under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-Dichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
  • 3-(2-Fluorophenyl)-1,2,4-triazole-4-ylamine
  • 5-[(3,4-Dichlorophenyl)methylthio]-3-phenyl-1,2,4-triazole-4-ylamine

Uniqueness

5-[(3,4-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine is unique due to the presence of both the dichlorophenylmethylthio and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets or improve its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C15H11Cl2FN4S

Molecular Weight

369.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl2FN4S/c16-11-6-5-9(7-12(11)17)8-23-15-21-20-14(22(15)19)10-3-1-2-4-13(10)18/h1-7H,8,19H2

InChI Key

KLTHADCSHWULDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

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